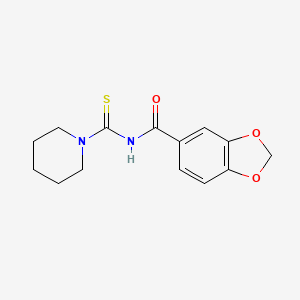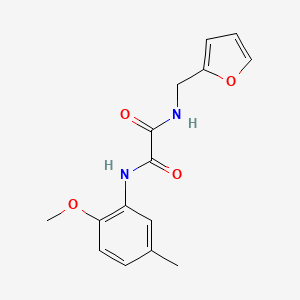![molecular formula C15H16FN3O3 B4679577 5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4679577.png)
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
Vue d'ensemble
Description
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid, also known as FPA-124, is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has been studied extensively for its potential use in treating various neurological disorders.
Mécanisme D'action
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is believed to work by inhibiting the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease. This compound has also been shown to reduce the levels of inflammatory cytokines in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. For example, more research is needed to determine the optimal dosage and duration of treatment for this compound.
Orientations Futures
There are several future directions for research on 5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid. One potential direction is to study the effects of this compound in combination with other drugs for the treatment of neurological disorders. Another direction is to investigate the long-term effects of this compound treatment in animal models. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential use in treating various neurological disorders. The compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are limitations to using this compound in lab experiments, the compound has several advantages, including its synthetic nature and good bioavailability. Future research on this compound should focus on investigating the effects of the compound in combination with other drugs and determining its long-term safety and efficacy in humans.
Applications De Recherche Scientifique
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
5-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-6-4-11(5-7-12)10-19-9-8-13(18-19)17-14(20)2-1-3-15(21)22/h4-9H,1-3,10H2,(H,21,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASFWCTVSBMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4679500.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4679506.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4679534.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4679553.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4679557.png)
![5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
![1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B4679570.png)
![5-(4-chlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4679589.png)
![N-butyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4679596.png)
![[9-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4679602.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679608.png)
